molecular formula C8H11N3O4 B508021 Ethyl 3-(4-nitropyrazol-1-yl)propanoate CAS No. 512809-69-7

Ethyl 3-(4-nitropyrazol-1-yl)propanoate

Cat. No.: B508021
CAS No.: 512809-69-7
M. Wt: 213.19g/mol
InChI Key: RTUQSGIUSVTNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitropyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11N3O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms The compound is characterized by the presence of an ethyl ester group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitropyrazol-1-yl)propanoate typically involves the reaction of 4-nitropyrazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitropyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Ethyl 3-(4-aminopyrazol-1-yl)propanoate.

    Substitution: Corresponding amides or esters.

    Hydrolysis: 3-(4-nitropyrazol-1-yl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-nitropyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 3-(4-nitropyrazol-1-yl)propanoate can be compared with other nitro-substituted pyrazole derivatives:

    Ethyl 3-(4-aminopyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    Ethyl 3-(4-methylpyrazol-1-yl)propanoate: Contains a methyl group instead of a nitro group, resulting in different physical and chemical properties.

These comparisons highlight the unique features of this compound, such as its nitro group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-(4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUQSGIUSVTNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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